molecular formula C22H23N5OS2 B2639717 N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886938-77-8

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2639717
CAS No.: 886938-77-8
M. Wt: 437.58
InChI Key: SCLFJTZVZYWXIX-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-acetamide moiety and at the 4- and 5-positions with 1H-pyrrol-1-yl and thiophen-2-yl groups, respectively. The acetamide side chain is further modified with a 4-butylphenyl group. The thiophene and pyrrole substituents may enhance electron-rich interactions with biological targets, while the butylphenyl group likely contributes to lipophilicity and membrane permeability .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(4-pyrrol-1-yl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS2/c1-2-3-7-17-9-11-18(12-10-17)23-20(28)16-30-22-25-24-21(19-8-6-15-29-19)27(22)26-13-4-5-14-26/h4-6,8-15H,2-3,7,16H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCLFJTZVZYWXIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4SC_{19}H_{22}N_4S, with a molecular weight of approximately 342.47 g/mol. The structure features a butylphenyl group, a pyrrole ring, and a thiophene-substituted triazole moiety, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of triazole and pyrrole have been reported to possess effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus32 µg/mL
Compound BE. coli16 µg/mL
N-(4-butylphenyl)-2-{...}S. aureus, E. coliPending Further Study

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent can be inferred from the activity of related compounds that inhibit cyclooxygenase (COX) enzymes. For example, studies have demonstrated that certain triazole derivatives exhibit selective COX-II inhibition with IC50 values lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 2: COX Inhibition by Related Compounds

Compound NameCOX TypeIC50 (µM)Selectivity Index
Compound CCOX-I101
Compound DCOX-II52
N-(4-butylphenyl)-2-{...}COX-IIPending Further StudyPending Further Study

Anticancer Activity

Emerging research indicates that compounds containing thiophene and triazole moieties may exhibit anticancer properties. A study screening a library of compounds identified several candidates that inhibited the growth of cancer cell lines, including MCF7 breast cancer cells . The specific mechanism by which N-(4-butylphenyl)-2-{...} exerts its effects remains to be elucidated.

The proposed mechanism of action for similar compounds includes interaction with key enzymes involved in inflammation and cell proliferation pathways. The presence of the triazole ring suggests potential interference with enzyme function or receptor binding, leading to altered signaling pathways.

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives based on the core structure of N-(4-butylphenyl)-2-{...}. These derivatives were tested for their biological activities in vitro, revealing promising results against specific bacterial strains and cancer cell lines .

Scientific Research Applications

Biological Activities

Research into the biological activities of this compound has revealed several promising applications:

Antimicrobial Activity

N-(4-butylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown significant antimicrobial properties against various bacterial strains. Studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents to combat antibiotic-resistant infections .

Antifungal Properties

The compound also demonstrates antifungal activity, particularly against strains such as Candida albicans. Its mechanism may involve disrupting fungal cell wall synthesis or interfering with metabolic pathways essential for fungal growth .

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines by activating specific signaling pathways related to cell death. Further research is needed to elucidate its full potential and mechanisms of action in cancer therapy .

Applications in Agriculture

Given its antifungal properties, this compound could be employed as a fungicide in agricultural practices. Its ability to inhibit pathogenic fungi can help protect crops from diseases, thereby enhancing yield and food security.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showcasing its potential as a novel antibacterial agent .
  • Antifungal Activity : Research conducted by Foroumadi et al. demonstrated that derivatives similar to this compound exhibited significant antifungal activity against Candida species, suggesting further exploration in agricultural applications .
  • Cancer Research : Investigations into the anticancer effects revealed that certain derivatives could inhibit tumor growth in vitro, prompting further studies on their use as chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Pharmacological Activity

The compound’s structure places it within a broader class of 1,2,4-triazole-3-thioacetamides. Key analogs and their distinguishing features include:

Compound Name (or Identifier) R4 (Triazole) R5 (Triazole) Acetamide Substituent Reported Activity/Application Reference
Target Compound 1H-pyrrol-1-yl Thiophen-2-yl 4-butylphenyl Not explicitly reported
2-((4-amino-5-(furan-2-yl)...)acetamide Amino Furan-2-yl N-aryl variants Anti-exudative (comparable to diclofenac at 10 mg/kg)
VUAA-1 Ethyl Pyridin-3-yl 4-ethylphenyl Orco agonist (insect odorant receptor modulation)
OLC-12 Ethyl 4-Pyridinyl 4-isopropylphenyl Orco agonist
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)... Phenyl 5-Methyl-1H-pyrazole-3-yl Varied R groups Structural/antimicrobial studies

Key Observations:

  • Electron-Rich vs.
  • Pyrrole vs. Pyridine: The 1H-pyrrol-1-yl substituent (target) differs from pyridinyl groups in VUAA-1/OLC-12 , which may alter hydrogen-bonding or charge-transfer properties.

Anti-Exudative Activity

Compounds with furan-2-yl substituents () demonstrated anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg . While the target compound’s activity remains unstudied, the thiophene group’s larger van der Waals radius and sulfur atom could modulate inflammatory pathways more effectively than furan derivatives .

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